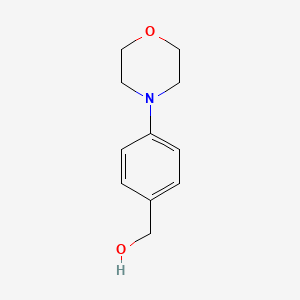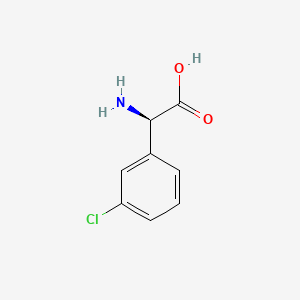
Bis(trimethylsiloxy)dichlorosilane
Descripción general
Descripción
Bis(trimethylsiloxy)dichlorosilane is an organosilicon compound with the chemical formula C6H18Cl2O2Si3 It is characterized by the presence of two trimethylsiloxy groups and two chlorine atoms attached to a silicon atom
Aplicaciones Científicas De Investigación
Bis(trimethylsiloxy)dichlorosilane has several applications in scientific research:
Polymer Synthesis: Used as a precursor for the synthesis of siloxane polymers, which have applications in coatings, adhesives, and sealants.
Surface Modification: Employed in modifying surfaces to impart hydrophobic properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Mecanismo De Acción
Target of Action
Bis(trimethylsiloxy)dichlorosilane is a compound that primarily targets monohydric and dihydric alcohols, as well as mono- and dihydric phenols .
Mode of Action
The interaction of this compound with its targets results in a series of chemical reactions. When the compound is reacted with alcohols, it undergoes a process known as etherification . This reaction proceeds with intense spontaneous heating and hydrogen chloride evolution . No bis(trimethylsiloxy) dialkoxysilanes can be isolated from the reaction products . Instead, trimethylsiloxy groups attached to silicon are split out by hydrogen chloride, in the form of trimethylchlorosilane .
Biochemical Pathways
The biochemical pathways affected by this compound involve the formation of trimethylalkoxysilane. The split-out trimethylchlorosilane is subsequently etherified by the excess alcohol, forming trimethylalkoxysilane . This reaction, established earlier for trimethylsiloxy groups attached to titanium, also occurs in the case of trimethylsiloxy groups bound to a silicon atom .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of the compound into other chemical species. For instance, the reaction of this compound with ethanol yields a fraction that is an azeotropic mixture of trimethylethoxysilane and ethanol .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moisture and the type of alcohol used in the reaction . For the reaction to proceed, the presence of traces of moisture, which is formed in the reaction of alcohol with hydrogen chloride, is apparently very important . Furthermore, the compound’s reactivity may also be influenced by temperature, as indicated by the intense spontaneous heating observed during the etherification process .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(trimethylsiloxy)dichlorosilane can be synthesized through the reaction of trimethylsilanol with trichlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in an ether solvent at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound involves the use of silicon tetrachloride and a catalyst. The process includes mixing silicon tetrachloride with the catalyst and then reacting it with trimethylsilanol under controlled conditions to yield the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylsiloxy)dichlorosilane undergoes various types of chemical reactions, including:
Etherification: Reacts with alcohols to form bis(trimethylsiloxy)dialkoxysilanes.
Hydrolysis: The chlorine atoms are easily hydrolyzable, leading to the formation of silanols and hydrochloric acid.
Substitution: Reacts with phenols to form bis(trimethylsiloxy)diphenoxysilanes.
Common Reagents and Conditions
Alcohols: Methanol, ethanol, propanol, and butanol are commonly used in etherification reactions.
Phenols: Phenol and substituted phenols are used in substitution reactions.
Bases: Pyridine is often used to neutralize the hydrochloric acid formed during reactions.
Major Products Formed
Bis(trimethylsiloxy)dialkoxysilanes: Formed from reactions with alcohols.
Bis(trimethylsiloxy)diphenoxysilanes: Formed from reactions with phenols.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Contains a single trimethylsilyl group and a chlorine atom.
Hexamethyldisiloxane: Contains two trimethylsilyl groups connected by an oxygen atom.
Tetramethylsilane: Contains four methyl groups attached to a silicon atom.
Uniqueness
Bis(trimethylsiloxy)dichlorosilane is unique due to the presence of both trimethylsiloxy groups and chlorine atoms, which provide a combination of reactivity and stability. This dual functionality makes it a valuable reagent in the synthesis of complex organosilicon compounds .
Propiedades
IUPAC Name |
dichloro-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Cl2O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPFMTIZDAWFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373515 | |
| Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2750-44-9 | |
| Record name | 3,3-Dichloro-1,1,1,5,5,5-hexamethyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2750-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Bis(trimethylsiloxy)dichlorosilane highlighted in the provided research?
A1: this compound serves as a valuable reagent in synthesizing silyl ether protecting groups for ribonucleosides used in phosphoramidite chemistry []. This is particularly useful for synthesizing RNA molecules, where protecting specific functional groups is crucial during the sequential addition of nucleotide building blocks.
Q2: How does this compound react with alcohols and phenols?
A2: While specific reactions are not detailed in the provided abstracts, this compound reacts with alcohols and phenols to yield silyl ethers []. This reactivity stems from the two reactive Si-Cl bonds within the molecule. The reaction likely proceeds through a nucleophilic substitution mechanism, where the oxygen atom of the alcohol or phenol attacks the silicon atom, displacing a chloride ion.
Q3: Can you provide an example of a specific derivative of this compound and its use in protecting group chemistry?
A3: Yes, the paper mentions 3-Chloro-3-(diphenylmethoxy)-1,1,1,5,5,5-hexamethyltrisiloxane, also known as benzhydryloxybis(trimethylsiloxy)chlorosilane or BzH-Cl []. This compound is synthesized by reacting this compound with diphenylmethanol. BzH-Cl acts as a 5'-hydroxyl protecting group for ribonucleosides during phosphoramidite synthesis, a common method for chemically synthesizing RNA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














